3-{[(3-Methylcyclohexyl)oxy]methyl}aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylcyclohexyl)oxymethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h3,5-6,9,11,14H,2,4,7-8,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCTCPMAVVCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Aminobenzyl Ether Frameworks in Advanced Chemical Research
Aminobenzyl ether frameworks are integral components in the design of sophisticated molecular systems, particularly in the realm of medicinal chemistry and drug delivery. These structures are often employed as "self-immolative linkers" in antibody-drug conjugates (ADCs). In this context, the aniline (B41778) moiety can be part of a cleavable linker system that, once triggered by a specific biological stimulus, fragments to release a therapeutic agent. The stability and cleavage kinetics of the ether linkage can be fine-tuned through electronic modifications of the aromatic ring, making the aminobenzyl ether a versatile tool for controlled drug release. nih.govresearchgate.netnih.gov
The presence of the amino group on the benzyl (B1604629) ring also offers a handle for further chemical modification, allowing for the attachment of targeting ligands, solubility enhancers, or other functional groups. This modularity is crucial for the development of complex, multi-component systems with tailored properties. Research into aminobenzyl ethers continues to focus on optimizing their stability, cleavage selectivity, and synthetic accessibility for a range of applications, from targeted cancer therapy to the development of responsive materials.
Significance of Substituted Cyclohexyl Moieties in Molecular Design and Chirality
The incorporation of a substituted cyclohexyl moiety into a molecular structure imparts several advantageous properties. Unlike flat aromatic rings, the cyclohexane (B81311) ring is three-dimensional, which can lead to more specific and stronger interactions with biological targets such as proteins. pharmablock.com The methyl-substituted cyclohexane in 3-{[(3-Methylcyclohexyl)oxy]methyl}aniline introduces a chiral center, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). This is of paramount importance in drug discovery, as different stereoisomers of a molecule can exhibit vastly different biological activities and metabolic profiles. gcms.czresearchgate.net
Scope and Research Imperatives for 3 3 Methylcyclohexyl Oxy Methyl Aniline
Strategies for Carbon-Nitrogen Bond Formation in Aniline Derivatives
The construction of the aniline functional group is a pivotal step in the synthesis of the target compound. Modern synthetic chemistry offers a diverse toolkit for the formation of C-N bonds, ranging from classical methods to cutting-edge catalytic systems.
Amination-Dehydrogenative Aromatization Approaches via Cyclohexanone (B45756) Derivatives
A powerful and increasingly popular strategy for the synthesis of anilines involves the direct conversion of readily available cyclohexanone precursors. This approach typically proceeds through an initial amination to form an enamine or imine intermediate, followed by a dehydrogenative aromatization to furnish the aniline product. This method is particularly attractive as it allows for the regioselective introduction of substituents on the cyclic precursor, which directly translates to a controlled substitution pattern on the final aniline ring.
Various catalytic systems have been developed to facilitate this transformation. Palladium on carbon (Pd/C) has been shown to be an effective catalyst for the dehydrogenation of cyclohexanone imines, often in the presence of a hydrogen acceptor like ethylene. rsc.orgrsc.org Non-aerobic conditions are typically employed to favor the aromatization process. rsc.org The reaction mechanism is believed to involve the initial condensation of the cyclohexanone with an amine source, such as ammonium (B1175870) acetate, to form an imine. This is followed by a palladium-catalyzed hydrogen transfer to an acceptor, leading to the aromatic aniline. rsc.org
More recently, transition-metal-free approaches have emerged, utilizing oxidants like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) to drive the dehydrogenation. nih.gov This method offers the advantage of avoiding noble metal catalysts and has shown broad substrate scope and functional group tolerance. nih.gov The reaction proceeds through the formation of an enamine intermediate, which then undergoes oxidation to the corresponding aniline. researchgate.net
Table 1: Comparison of Catalytic Systems for Amination-Dehydrogenative Aromatization
| Catalyst System | Amine Source | Oxidant/H-Acceptor | Key Advantages |
| Pd/C | Ammonium Acetate | Ethylene | Recyclable catalyst, non-aerobic conditions rsc.org |
| TEMPO | Primary Amines | TEMPO (stoichiometric) | Transition-metal-free, mild conditions nih.gov |
| Pd(OH)₂/LDH | Hydroxylamine | None (Acceptorless) | High selectivity for primary anilines rsc.org |
Transition Metal-Catalyzed C-N Cross-Coupling Strategies for Aniline Synthesis
Transition metal-catalyzed cross-coupling reactions represent a robust and versatile methodology for the formation of C-N bonds, and are widely employed in the synthesis of anilines from aryl halides or triflates. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples of this class of reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. researchgate.netnih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aniline product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as X-Phos and BINAP being commonly employed. rsc.org
The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction that historically required harsh reaction conditions. researchgate.net However, modern advancements, including the use of ligands such as diamines and amino acids, have enabled these reactions to proceed under much milder conditions. manchester.ac.uk The mechanism is thought to involve the formation of a copper(I)-amido species which then reacts with the aryl halide. researchgate.net While generally requiring more forcing conditions than its palladium-catalyzed counterpart, the Ullmann reaction offers a complementary and often more economical approach.
Table 2: Key Features of Buchwald-Hartwig and Ullmann C-N Coupling Reactions
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Ligands | Bulky, electron-rich phosphines (e.g., X-Phos, BINAP) | Diamines, amino acids, phenanthrolines |
| Substrates | Aryl chlorides, bromides, iodides, triflates | Aryl iodides, bromides (chlorides are less reactive) |
| Reaction Conditions | Generally milder | Often require higher temperatures |
| Functional Group Tolerance | Excellent | Good to moderate |
Photochemical and Electrochemical Dehydrogenative Methods for Aniline Construction
In recent years, photochemical and electrochemical methods have emerged as powerful and sustainable alternatives for the construction of aniline derivatives. These approaches often operate under mild conditions and can offer unique reactivity and selectivity.
Photochemical methods frequently utilize photoredox catalysis to drive the dehydrogenative aromatization of cyclohexanone derivatives. nih.govmanchester.ac.uk In a typical process, a photocatalyst, upon excitation by visible light, initiates an electron transfer cascade that ultimately leads to the oxidation of an enamine intermediate to the corresponding aniline. researchgate.net Cobalt-based co-catalysts are often employed to facilitate the hydrogen evolution or transfer steps. nih.govmanchester.ac.uk This strategy has been successfully applied to the synthesis of a wide range of anilines, including those derived from complex natural products and steroids. nih.govmanchester.ac.uk
Electrochemical methods provide another avenue for the dehydrogenative synthesis of anilines. Anodic oxidation can be used to promote the cross-coupling of anilines or the C-H amination of aromatic compounds. rsc.orgrsc.org In the context of cyclohexanone-derived precursors, electrosynthesis can facilitate the oxidative aromatization step. These methods obviate the need for chemical oxidants, offering a greener synthetic route. The selectivity of electrochemical reactions can often be tuned by controlling the electrode potential and the choice of electrolyte. rsc.org
Regioselective Functionalization of Anilines via C-H Activation
While the previous sections focused on the construction of the aniline ring itself, the regioselective functionalization of a pre-existing aniline core via C-H activation is a powerful strategy for introducing further complexity. This approach allows for the direct formation of C-C or C-X bonds at specific positions on the aniline ring, guided by a directing group. For the synthesis of analogs of the target compound, this could involve, for example, the introduction of the benzylic ether moiety onto an aniline precursor.
Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in the development of C-H activation methodologies. The amino group of the aniline can itself act as a directing group, or an auxiliary directing group can be temporarily installed to achieve the desired regioselectivity. These reactions typically proceed through a cyclometalated intermediate, where the metal catalyst coordinates to the directing group and activates a nearby C-H bond. Subsequent reaction with a coupling partner leads to the functionalized aniline. This strategy offers high atom economy and can significantly shorten synthetic sequences by avoiding the need for pre-functionalized starting materials.
Approaches for Alkyl Aryl Ether Linkage Formation
The formation of the benzylic ether linkage between the aniline core and the 3-methylcyclohexanol (B165635) is another critical transformation in the synthesis of the target molecule.
Williamson Ether Synthesis and Modern Variants for Benzylic Ethers
The Williamson ether synthesis is a classic and widely used method for the formation of ethers. In the context of the target molecule, this would involve the reaction of a deprotonated 3-(hydroxymethyl)aniline derivative (an alkoxide) with a 3-methylcyclohexyl halide or sulfonate. Alternatively, the reaction could proceed between a 3-aminobenzyl halide and deprotonated 3-methylcyclohexanol. The reaction is an SN2 process and is generally efficient for primary and secondary alkyl halides.
Modern variants of the Williamson ether synthesis often employ phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, which can be particularly useful when dealing with sparingly soluble alkoxides. The use of strong, non-nucleophilic bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common for the deprotonation of the alcohol.
Transition Metal-Mediated Etherification Reactions and Related Methodologies
The formation of the aryl ether bond is a key step in the synthesis of the target molecule. Transition metal-mediated reactions, particularly those catalyzed by copper and palladium, offer powerful methods for C–O bond formation.
The Ullmann condensation, one of the earliest methods, involves the copper-promoted reaction of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgfrontiersin.org The mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org Modern variations have improved this methodology through the use of soluble copper catalysts, often supported by ligands like phenanthroline, which allow for milder reaction conditions. wikipedia.orgmdpi.com For the synthesis of the target compound, this could involve the coupling of a 3-aminobenzyl alcohol derivative with 3-methylcyclohexyl halide or, more likely, the reaction between 3-methylcyclohexanol and a suitable aryl halide like 1-halomethyl-3-nitrobenzene (followed by reduction of the nitro group).
A more contemporary and often milder alternative is the Buchwald-Hartwig amination, which has been extended to C–O coupling reactions. wikipedia.org This palladium-catalyzed cross-coupling reaction typically joins an aryl halide or triflate with an alcohol. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to form the aryl ether and regenerate the catalyst. organic-synthesis.com The choice of phosphine ligand is critical for the reaction's success. Sterically hindered, electron-rich ligands such as Xantphos or bidentate ligands like BINAP and DPEPhos have proven effective in promoting C–O bond formation. wikipedia.orgorganic-synthesis.comresearchgate.net The presence of an amine functionality on the aromatic ring, as in the target molecule, requires careful optimization of catalysts and conditions to avoid competitive C–N coupling.
| Reaction Type | Catalyst System | Typical Substrates | General Conditions | Key Advantages |
|---|---|---|---|---|
| Ullmann Condensation | CuI / Ligand (e.g., Phenanthroline) | Aryl Halide + Alcohol | High temperature (100-200°C), Base (e.g., K₂CO₃, Cs₂CO₃) | Cost-effective metal catalyst. rsc.org |
| Buchwald-Hartwig C-O Coupling | Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., Xantphos, BINAP) | Aryl Halide/Triflate + Alcohol | Milder temperature (80-120°C), Base (e.g., NaOtBu, Cs₂CO₃) | Broader substrate scope, milder conditions, higher yields. wikipedia.org |
Synergistic Acid-Catalyzed Syntheses Involving Cyclic Ethers and Arylamines
An alternative approach to forming the ether linkage involves the ring-opening of cyclic ethers. Research has shown that a synergistic effect between a Lewis acid and a Brønsted acid can efficiently catalyze the reaction between arylamines and cyclic ethers. This metal-free methodology provides an environmentally benign route to related structures.
In this synthesis, the combination of acids is crucial for activating the cyclic ether towards nucleophilic attack. For instance, a frustrated Lewis pair (FLP) can be formed from the reactants, facilitating the ring-opening and subsequent cyclization or addition reactions. This approach has been successfully used to generate N-arylazacycles from arylamines and cyclic ethers, with water being the sole byproduct. wikipedia.org While this specific outcome is an N-alkylation, the principle of activating a cyclic ether (e.g., an epoxide or oxetane) for reaction with an aniline derivative is directly relevant. Adapting this method for O-alkylation would involve using a molecule like 3-aminobenzyl alcohol, where the hydroxyl group acts as the nucleophile to open a cyclic ether precursor, such as 3-methylcyclohexene (B1581247) oxide.
Direct Alkylation of Aminophenols for Ether Formation
A straightforward route to analogous aryl ethers involves the direct alkylation of an aminophenol. However, this approach is complicated by the presence of two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and N,N-dialkylated products, presenting significant purification challenges. proquest.com
To achieve selective O-alkylation, a common strategy involves the temporary protection of the more nucleophilic amino group. A widely used method is the condensation of the aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This protection effectively masks the amino group, allowing the hydroxyl group to be selectively alkylated using an appropriate alkyl halide (e.g., 3-methylcyclohexyl bromide) in the presence of a base like potassium carbonate. The final step involves the hydrolysis of the imine, typically under acidic conditions, to regenerate the free amino group and yield the desired O-alkylated product. This protection-alkylation-deprotection sequence provides a reliable pathway to alkoxyanilines with good to excellent yields.
Stereoselective Synthesis of 3-Methylcyclohexyl Derivatives and Chiral Ethers
The 3-methylcyclohexyl moiety of the target compound contains two stereocenters (at C1 and C3), leading to the possibility of cis and trans diastereomers. Furthermore, each diastereomer can exist as a pair of enantiomers. Achieving stereocontrol in the synthesis of this fragment is essential for preparing stereochemically pure final compounds.
Chiral Auxiliary-Mediated Approaches for Cyclohexyl Ring Systems
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a powerful tool for asymmetric synthesis.
For constructing a chiral cyclohexyl ring, an auxiliary can be used in reactions such as Diels-Alder cycloadditions or Michael additions. For example, an achiral diene could be reacted with a dienophile attached to a chiral auxiliary, such as an Evans oxazolidinone. The steric hindrance provided by the auxiliary blocks one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in a highly diastereoselective cycloaddition. Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclohexene (B86901) derivative, which can then be further functionalized. Similarly, chiral auxiliaries like pseudoephedrine can be used to direct the stereoselective alkylation of enolates in the formation of substituted cyclohexanones. wikipedia.org
| Chiral Auxiliary | Typical Application | Mechanism of Control |
|---|---|---|
| Evans Oxazolidinones | Aldol, Alkylation, Diels-Alder Reactions | Forms a chiral imide; the auxiliary's substituent blocks one face of the enolate/dienophile. |
| (1S,2S)-Pseudoephedrine | Alkylation of Carboxylic Acids | Forms a chiral amide; the intermediate enolate is chelated by lithium, creating a rigid structure that directs alkylation. wikipedia.org |
| Camphorsultam | Diels-Alder, Conjugate Addition | Forms a chiral N-acryloyl derivative; the sultam ring effectively shields one face of the double bond. |
| SAMP/RAMP Hydrazines | Alkylation of Aldehydes/Ketones | Forms a chiral hydrazone; the auxiliary directs the stereoselective alkylation of the α-carbon. |
Asymmetric Catalysis in Cyclic Ether and Cyclohexyl Moiety Construction
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. uwindsor.ca Both metal-based catalysts and organocatalysts are employed for this purpose.
The construction of the chiral 3-methylcyclohexyl ring can be achieved through various catalytic asymmetric reactions. For instance, the asymmetric hydrogenation of a prochiral 3-methylcyclohexenone using a chiral rhodium or ruthenium complex (e.g., with a BINAP ligand) can produce chiral 3-methylcyclohexanone (B152366) with high enantioselectivity. numberanalytics.com Asymmetric Michael additions to cyclohexenones, catalyzed by chiral organocatalysts like diarylprolinol silyl (B83357) ethers, can also establish key stereocenters. numberanalytics.com
For the synthesis of chiral ethers, catalytic asymmetric hydroalkoxylation of alkenes provides a direct route. This can involve the intramolecular cyclization of an unsaturated alcohol to form a cyclic ether, or an intermolecular reaction. The principles can be extended to the formation of the ether linkage in the target molecule if a prochiral center is present that can be differentiated by a chiral catalyst during the C-O bond formation.
Diastereoselective Control in Cyclohexyl-Substituted Systems
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of the 3-methylcyclohexyl group, this means controlling the relative stereochemistry to favor either the cis or trans isomer. This control is typically achieved through substrate-directed synthesis, where an existing stereocenter or structural feature dictates the stereochemical outcome of a new stereocenter being formed.
A common strategy for establishing the stereochemistry of substituted cyclohexanes is the diastereoselective reduction of a corresponding cyclohexanone. proquest.com The reduction of 3-methylcyclohexanone with hydride reagents can lead to a mixture of cis- and trans-3-methylcyclohexanol. The ratio of these isomers is highly dependent on the steric bulk of the reducing agent. Small hydride reagents, such as NaBH₄, typically favor axial attack on the most stable chair conformation (with an equatorial methyl group), leading to the equatorial alcohol, which corresponds to the trans product. Conversely, bulky reducing agents, such as L-Selectride®, favor equatorial attack to avoid steric hindrance, resulting in the axial alcohol, the cis product. Recent studies have also shown that heterogeneous catalysts like the metal-organic framework MOF-808 can exhibit high diastereoselectivity in the reduction of 3-methylcyclohexanone, favoring the thermodynamically stable cis-cyclohexanol. proquest.com
Furthermore, cascade reactions, such as tandem Michael-aldol reactions, can construct highly substituted cyclohexanone rings with excellent diastereocontrol, establishing multiple contiguous stereocenters in a single operation. nih.govbeilstein-journals.org The stereochemical outcome is governed by the formation of the most stable chair-like transition state during the intramolecular cyclization step. nih.gov
| Substrate | Reducing Agent/Catalyst | Major Product | Rationale |
|---|---|---|---|
| 3-Methylcyclohexanone | NaBH₄ (Sodium borohydride) | trans-3-Methylcyclohexanol | Axial attack on the most stable conformer (equatorial methyl). |
| 3-Methylcyclohexanone | L-Selectride® (Lithium tri-sec-butylborohydride) | cis-3-Methylcyclohexanol | Bulky reagent favors less hindered equatorial attack. |
| 3-Methylcyclohexanone | MOF-808 (Zr-based MOF) | cis-3-Methylcyclohexanol | Pore confinement favors the transition state leading to the thermodynamic product. proquest.com |
Integrated Synthetic Routes for Complex Aminobenzyl Alkyl Ethers
The synthesis of complex molecules such as this compound, which incorporates both an aniline moiety and a substituted cycloalkyl ether, necessitates sophisticated and efficient synthetic strategies. Integrated synthetic routes, which combine multiple reaction steps in a streamlined fashion, are paramount for achieving higher yields, reducing waste, and enabling the rapid generation of structural analogs. These advanced methodologies are broadly categorized into strategic synthetic designs and the application of reaction sequences that form multiple bonds in a single operation.
Convergent and Divergent Synthetic Design
In contrast, a divergent synthesis begins with a common intermediate that is progressively elaborated into a variety of distinct target molecules. chemrxiv.org This strategy is particularly effective for exploring the structure-activity relationships of a new chemical scaffold. Starting from a versatile precursor, such as a molecule containing multiple reactive sites, different reaction pathways can be pursued to introduce structural diversity at a late stage in the synthesis. For the synthesis of aminobenzyl alkyl ethers, a divergent route might commence with a common precursor like 3-nitrobenzyl alcohol. The nitro group can be reduced to an amine, and the benzylic alcohol can be etherified with a wide array of alcohols, including 3-methylcyclohexanol, to generate a diverse set of final products.
The choice between a convergent and divergent approach depends on the specific goals of the synthesis. Convergent strategies are often preferred for the efficient production of a single, complex target, while divergent syntheses are ideal for the rapid generation of a library of analogs for screening purposes.
| Synthetic Strategy | Description | Advantages for Synthesizing Aminobenzyl Alkyl Ethers |
| Convergent | Key fragments are synthesized independently and then coupled. nih.gov | High overall yield, easier purification, modularity for analog synthesis. |
| Divergent | A common intermediate is elaborated into multiple distinct products. chemrxiv.org | Efficient for generating libraries of compounds, ideal for structure-activity relationship studies. |
Cascade, Tandem, and Multicomponent Reactions for Structural Assembly
To further enhance synthetic efficiency, modern organic chemistry increasingly relies on reactions that form multiple chemical bonds in a single, uninterrupted sequence. These processes, which include cascade, tandem, and multicomponent reactions, offer significant advantages in terms of atom economy, step economy, and the reduction of waste generated from intermediate purification steps. nih.govnih.gov
Cascade reactions , also known as domino reactions, are processes involving two or more bond-forming transformations that occur consecutively in a single pot under the same reaction conditions. nih.govarkat-usa.org The termination of one reaction triggers the initiation of the next. For the assembly of complex aminobenzyl alkyl ethers, a hypothetical cascade sequence could be designed to rapidly construct the core structure. For example, a reaction could be envisioned where an initial intermolecular coupling is followed by an intramolecular cyclization to quickly build molecular complexity.
Tandem reactions are similar to cascade reactions in that multiple transformations occur in one pot. However, the reaction conditions may be altered during the process to facilitate subsequent steps. This approach allows for the use of incompatible reagents in a sequential manner without the need for isolating intermediates.
Multicomponent reactions (MCRs) are particularly powerful strategies where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govmdpi.com MCRs are highly convergent and offer a rapid route to complex molecular architectures. A notable example is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. While not directly applicable to the synthesis of this compound in its canonical form, the principles of MCRs can inspire the development of novel transformations for the efficient assembly of aminobenzyl alkyl ethers. For instance, a one-pot reaction could be designed that combines a protected aminobenzaldehyde, an alcohol, and a reducing agent to directly form the ether linkage and the final aniline in a reductive amination/etherification sequence.
| Reaction Type | Description | Potential Application in Aminobenzyl Alkyl Ether Synthesis |
| Cascade | Multiple bond-forming reactions occur consecutively in one pot under the same conditions. nih.govarkat-usa.org | Rapid construction of the core structure through a sequence of intermolecular and intramolecular reactions. |
| Tandem | Multiple reactions occur sequentially in one pot, but conditions may be altered between steps. | Allows for the use of incompatible reagents without intermediate isolation. |
| Multicomponent | Three or more reactants combine in a single operation to form a complex product. nih.govmdpi.com | Highly convergent approach to rapidly generate structural diversity. |
The integration of these advanced synthetic methodologies provides a powerful toolbox for the efficient and flexible synthesis of this compound and its analogs, paving the way for the exploration of their chemical and biological properties.
Reactivity Profiles of the Aniline Moiety
The reactivity of the aniline portion of the molecule is largely governed by the presence of the amino (-NH₂) group. This group profoundly influences the electron density distribution within the aromatic ring and serves as a primary site for nucleophilic reactions.
Electrophilic Aromatic Substitution Patterns in Substituted Anilines
The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgijrar.org It donates its lone pair of electrons into the benzene (B151609) π-system through resonance, which significantly increases the electron density at the ortho and para positions. wikipedia.org This makes the aromatic ring highly nucleophilic and directs incoming electrophiles to these positions. wikipedia.orgchemistrysteps.com Consequently, reactions such as halogenation, nitration, and sulfonation are much faster for aniline than for benzene. ijrar.orgchemistrysteps.com
For this compound, the amino group at position 1 directs electrophiles to positions 2, 4, and 6. The existing substituent at position 3, a meta-substituent relative to the amino group, will sterically hinder attack at position 2 to some extent. Therefore, electrophilic substitution is most likely to occur at the para position (position 4) and the less hindered ortho position (position 6).
The strong activating nature of the amino group can sometimes be a challenge. For instance, the bromination of aniline is so rapid that it proceeds uncontrollably to give 2,4,6-tribromoaniline, even without a Lewis acid catalyst. chemistrysteps.com To achieve monosubstitution, the reactivity of the amino group must be tempered, often by converting it into an amide (e.g., an acetanilide) before carrying out the substitution.
Nitration of anilines presents a unique challenge. Direct treatment with a mixture of nitric acid and sulfuric acid can be problematic because the strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH₃⁺). chemistrysteps.com This anilinium group is strongly deactivating and a meta-director, leading to significant amounts of the meta-substituted product. chemistrysteps.com
| Substituent Group | Classification | Directing Influence | Example Reactions |
|---|---|---|---|
| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Halogenation, Sulfonation |
| -NH₃⁺ (Anilinium) | Strongly Deactivating | Meta | Nitration in strong acid |
| -OR (Alkoxy) | Strongly Activating | Ortho, Para | Friedel-Crafts Alkylation |
| -R (Alkyl) | Weakly Activating | Ortho, Para | Nitration |
Nucleophilic Reactivity and Derivatization at the Amino Group
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile. ucalgary.ca This allows for a variety of derivatization reactions at the amino group. However, the nucleophilicity of aniline is less than that of aliphatic amines because the lone pair is delocalized into the aromatic ring through resonance, making it less available to attack electrophiles. chemistrysteps.comucalgary.ca
Common derivatization reactions include:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. This typically occurs via an Sₙ2 mechanism. ucalgary.ca
Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a common strategy to protect the amino group or reduce its activating effect during electrophilic substitution.
Reaction with Aldehydes and Ketones: Anilines react with carbonyl compounds to form imines (Schiff bases). For example, interaction with formaldehyde (B43269) in neutral media leads to the formation of N-methylol aniline derivatives. doaj.org
The steric bulk of the 3-{[(3-Methylcyclohexyl)oxy]methyl} substituent, being meta to the amino group, is not expected to significantly hinder nucleophilic attack at the nitrogen atom.
Oxidative Transformations and Radical Chemistry of Aromatic Amines
Aromatic amines are susceptible to oxidation, which can proceed through various pathways involving radical intermediates. The oxidation process often begins with the one-electron oxidation of the nitrogen atom to form a radical cation (ArNH₂⁺•). rsc.org This intermediate is a key species in the subsequent reaction cascade.
Water radical cations (H₂O⁺•), which can be formed in microdroplets, have been shown to facilitate the oxidation of aromatic amines under ambient conditions, leading to the formation of quaternary ammonium cations. rsc.orgresearchgate.net In other systems, hydroxyl radicals (•OH) can react with aromatic amines, also leading to the formation of amine cation radicals. acs.org
The fate of the aniline radical cation can include:
Dimerization/Polymerization: Radical cations can couple with each other or with neutral aniline molecules, leading to the formation of colored dimeric and polymeric products like benzidines or polyaniline.
Hydroxylation: The aromatic ring can be hydroxylated, leading to aminophenols. oup.com
N-Oxidation: The amino group itself can be oxidized to form nitroso, nitro, or other N-oxygenated compounds. oup.com
Recent studies on the oxidation of N,N-dimethylaniline (DMA) showed that it is initially oxidized to the DMA⁺• radical cation, which then reacts with •OH to produce N-hydroxyl-N,N-dimethylanilinium. rsc.org The specific products formed during the oxidation of this compound would depend on the oxidant and reaction conditions, but would likely involve transformations at both the amino group and the activated aromatic ring.
Influence of Electronic and Steric Substituents on Aniline Reactivity
Substituents on the aniline ring can significantly alter its reactivity through electronic and steric effects.
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen and in the ring, enhancing the basicity and nucleophilicity of the amine and accelerating electrophilic aromatic substitution. chemistrysteps.comdoubtnut.com Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity and deactivating the ring towards electrophiles. chemistrysteps.comdoubtnut.com The effect is generally more pronounced for substituents at the para position compared to the meta position. doubtnut.com
Steric Effects: Bulky substituents, particularly at the ortho positions, can sterically hinder the approach of reagents to the amino group or to the adjacent ring positions. nih.govrsc.org This "ortho effect" can lead to a decrease in basicity and reaction rates, regardless of the substituent's electronic nature. doubtnut.comresearchgate.net
In this compound, the substituent is at the meta position. Its electronic influence on the amino group is primarily inductive. The ether oxygen is electron-withdrawing by induction, which would slightly decrease the basicity of the amino group compared to aniline. The steric effect of this meta-substituent on the reactivity of the amino group itself is minimal.
Chemical Transformations Involving the Ether Linkage
The ether linkage in this compound represents a point of potential chemical transformation, primarily through cleavage reactions. Ethers are generally known for their chemical stability and unreactivity, making them useful as solvents. wikipedia.orgmasterorganicchemistry.com
Ether Cleavage Mechanisms and Methodologies
Cleavage of the C-O bond in ethers is a challenging reaction that typically requires harsh conditions, such as treatment with strong acids. wikipedia.orgmasterorganicchemistry.comlibretexts.org The most common reagents for this purpose are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). wikipedia.orgnumberanalytics.com
The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway. wikipedia.orgmasterorganicchemistry.com
Protonation: The first step is always the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: A nucleophile (the halide ion) then attacks one of the adjacent carbon atoms, displacing the alcohol.
The specific pathway (Sₙ1 or Sₙ2) depends on the structure of the groups attached to the oxygen:
Sₙ2 Pathway: If the adjacent carbons are primary or secondary, the reaction proceeds via an Sₙ2 mechanism, with the halide attacking the less sterically hindered carbon. masterorganicchemistry.comlibretexts.org
Sₙ1 Pathway: If one of the groups can form a stable carbocation (e.g., tertiary, allylic, or benzylic), the reaction proceeds through an Sₙ1 mechanism. libretexts.orgmasterorganicchemistry.com
In this compound, the ether linkage is between a benzylic carbon and the 3-methylcyclohexyl group. Cleavage would likely proceed via an Sₙ1 mechanism due to the ability of the benzylic group to stabilize a positive charge. libretexts.org Protonation of the ether oxygen would be followed by the loss of 3-methylcyclohexanol to form a stable benzylic carbocation, which would then be attacked by the halide ion.
| Reagent | Typical Conditions | Mechanism Preference | Notes |
|---|---|---|---|
| HI (Hydroiodic Acid) | Concentrated, often heated | Sₙ1 or Sₙ2 | Highly effective; excess reagent can convert the resulting alcohol to an alkyl iodide. libretexts.org |
| HBr (Hydrobromic Acid) | Concentrated, often heated | Sₙ1 or Sₙ2 | Very common and effective, similar to HI. numberanalytics.com |
| BBr₃ (Boron Tribromide) | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperature | Lewis acid-mediated | Useful for cleaving aryl methyl ethers under milder conditions than HBr/HI. masterorganicchemistry.com |
| Strong Bases (e.g., Organolithium) | Anhydrous solvent | Deprotonation/Elimination | Less common for acyclic ethers; involves deprotonation at the α-position. wikipedia.org |
Reactions of Ethers with Aniline Derivatives and Other Nucleophiles
The structure of this compound contains two key functional groups that determine its reactivity towards nucleophiles: the ether oxygen and the aniline nitrogen. Generally, ethers are unreactive towards most nucleophiles, making them excellent solvents for many reactions. libretexts.org The C-O bond of the ether is strong and does not typically undergo cleavage unless the oxygen is protonated by a strong acid, which converts the alkoxy group into a good leaving group. libretexts.org
The aniline moiety, however, features a primary amine group (-NH2) where the nitrogen atom has a lone pair of electrons. This lone pair makes the nitrogen atom both basic and nucleophilic. chemistrysteps.com As a nucleophile, the aniline group can react with various electrophiles. For instance, aliphatic and aromatic primary amines readily react with acylating agents like acid chlorides and anhydrides in a process called acylation to form amides. ncert.nic.in This reaction involves the nucleophilic substitution of the hydrogen atom on the nitrogen by an acyl group. ncert.nic.in
While the ether linkage in this compound is internally stable, the molecule as a whole can react with external nucleophiles, primarily at the benzylic carbon. The benzylic position is susceptible to nucleophilic substitution, although less so than benzylic halides. The reaction of the molecule with other nucleophiles would likely require activation of the ether's leaving group.
Conversely, the aniline nitrogen can act as the nucleophile in reactions. For example, amines undergo alkylation when reacting with alkyl halides. ncert.nic.in However, in the context of intramolecular reactions, the aniline nitrogen is unlikely to attack the adjacent benzylic carbon to displace the 3-methylcyclohexoxy group without specific catalytic activation. The reactivity of the aromatic ring itself is also significant; the -NH2 group is a strong activating group, directing electrophiles to the ortho and para positions for electrophilic aromatic substitution. chemistrysteps.comncert.nic.in
Stability and Reactivity of Benzyl (B1604629) Ether Bonds under Diverse Conditions
Benzyl ethers are widely utilized in organic synthesis as protecting groups for alcohols due to their characteristic stability and specific reactivity. pearson.com They are stable under a wide range of conditions, including many acidic and basic environments, which makes them robust for multi-step syntheses. uwindsor.ca
However, the benzyl ether bond can be cleaved under specific, well-defined conditions. The most common methods for deprotection involve reductive, oxidative, or strong acid-catalyzed pathways. wikipedia.org
Catalytic Hydrogenolysis: This is the most common method for cleaving benzyl ethers. The reaction is typically carried out using hydrogen gas (H2) and a palladium catalyst, often on a carbon support (Pd/C). organic-chemistry.orgorganic-chemistry.org This process, known as hydrogenolysis, results in the formation of the parent alcohol and toluene. organic-chemistry.org This method is valued for its mild conditions.
Acid-Catalyzed Cleavage: Strong acids, particularly HBr and HI, can cleave ethers. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For benzyl ethers, this cleavage can occur through an SN1-type mechanism due to the stability of the resulting benzylic carbocation. libretexts.org
Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. For instance, p-methoxybenzyl (PMB) ethers are particularly susceptible to cleavage by single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) because the methoxy (B1213986) group helps stabilize the intermediate cation. organic-chemistry.org While less common for simple benzyl ethers, methods using photoirradiation with DDQ have been developed. organic-chemistry.org
Dissolving Metal Reduction: Benzyl ethers can also be cleaved using dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (a Birch reduction). uwindsor.cawikipedia.org
The stability and reactivity of the benzyl ether bond under various conditions are summarized in the table below.
| Condition/Reagent | Reactivity of Benzyl Ether Bond | Products from this compound |
| Strong Bases (e.g., NaOH, NaH) | Stable | No reaction |
| Weak Acids (e.g., Acetic Acid) | Generally Stable | No reaction |
| Strong Acids (e.g., HBr, HI) | Cleavage | 3-(bromomethyl)aniline and 3-methylcyclohexanol |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Cleavage | 3-methylaniline (m-toluidine) and 3-methylcyclohexanol |
| Oxidizing Agents (e.g., KMnO₄) | Potential oxidation of benzylic C-H | 3-{[(3-Methylcyclohexyl)oxy]carbonyl}aniline or further products |
| Dissolving Metals (e.g., Na/NH₃) | Cleavage | 3-methylaniline and 3-methylcyclohexanol |
Conformational Dynamics and Stereochemical Influences on Reactivity
Conformational Analysis of the Methylcyclohexyl Ring and its Impact on Stereochemical Outcomes
The 3-methylcyclohexyl group exists predominantly in a chair conformation to minimize angle and torsional strain. saskoer.ca The presence of two substituents on the ring—the methyl group at C3 and the oxy-methylene-aniline group at C1—gives rise to cis/trans isomerism. The relative stability of the resulting conformers is determined by the steric strain associated with axial substituents, particularly 1,3-diaxial interactions. libretexts.org
Substituents on a cyclohexane (B81311) ring prefer to occupy the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. libretexts.org
Cis Isomer: In the cis-1,3-disubstituted isomer, the two substituents are on the same face of the ring. This allows for a chair conformation where both the methyl group and the larger ether-linked group are in equatorial positions (e,e). The alternative ring-flipped conformation would place both groups in axial positions (a,a), which is highly unstable due to significant 1,3-diaxial interactions. libretexts.org Therefore, the cis isomer will exist almost exclusively in the diequatorial conformation.
Trans Isomer: In the trans-1,3-disubstituted isomer, the substituents are on opposite faces of the ring. This means that in any chair conformation, one group must be axial and the other equatorial (a,e or e,a). saskoer.ca The equilibrium will favor the conformer where the larger substituent occupies the equatorial position. In this compound, the -O-CH2-aniline group is sterically more demanding than the methyl group. Consequently, the most stable conformation for the trans isomer will have the ether-linked group in the equatorial position and the methyl group in the axial position.
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. saskoer.ca Larger groups have larger A-values, indicating a stronger preference for the equatorial position.
| Isomer | Conformation 1 (Substituents) | Conformation 2 (Ring Flip) | Relative Stability |
| cis | diequatorial (e,e) | diaxial (a,a) | (e,e) is strongly favored |
| trans | axial/equatorial (a,e) | equatorial/axial (e,a) | Favors conformer with the larger group equatorial |
This conformational locking has a direct impact on reactivity. The preferred diequatorial conformation of the cis isomer presents a specific and predictable steric environment around the ether linkage, while the trans isomer presents a different steric landscape.
Stereochemical Control of Reaction Pathways
The defined three-dimensional structure resulting from the conformational preferences of the 3-methylcyclohexyl ring can exert significant stereochemical control over reactions occurring at the benzylic center or the aniline ring. This control arises from steric hindrance, where the bulky cyclohexane ring can shield one face of the molecule, directing the approach of incoming reagents to the more accessible face.
For example, in a reaction involving nucleophilic attack at the benzylic carbon, the trajectory of the nucleophile would be influenced by the orientation of the adjacent cyclohexyl ring. In the most stable conformer of the cis isomer, where the ether linkage is equatorial, the ring provides a specific steric bias. Similarly, the favored (a,e) conformer of the trans isomer will present its own unique steric environment.
This concept is analogous to the stereoselectivity observed in nucleophilic additions to substituted cyclohexanones. In those systems, nucleophiles can attack from either an axial or equatorial trajectory, and the outcome is often governed by a balance of steric hindrance (favoring equatorial attack to avoid axial hydrogens) and stereoelectronic effects. spcmc.ac.inresearchgate.net For this compound, a bulky nucleophile attacking the benzylic carbon would likely approach from the least hindered path, a path dictated by the conformation of the methylcyclohexyl ring.
Furthermore, the conformational rigidity can influence the reactivity of the aniline ring itself. The spatial orientation of the large substituted cyclohexyl group could sterically hinder one of the ortho positions of the aniline ring, potentially leading to regioselectivity in electrophilic aromatic substitution reactions that might differ from an unhindered aniline derivative. Therefore, the stereochemistry of the methylcyclohexyl ring is not a passive feature but an active director of chemical reactivity.
Advanced Spectroscopic Characterization for Structural Elucidation of 3 3 Methylcyclohexyl Oxy Methyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton and carbon signals and to establish connectivity and stereochemistry.
¹H and ¹³C NMR for Detailed Structural Assignment and Connectivity
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum identifies all unique carbon atoms.
Proton (¹H) NMR: The ¹H NMR spectrum can be divided into three main regions: the aromatic region for the aniline (B41778) ring protons, the aliphatic region for the methylcyclohexyl and methylene (B1212753) bridge protons, and a broad singlet for the amine (-NH₂) protons.
Aromatic Protons (δ 6.5-7.2 ppm): The 3-substituted aniline ring would display a complex splitting pattern for its four protons. Based on data for 3-methylaniline and other 3-substituted anilines, the proton at C2 would likely be a singlet or narrow triplet around δ 6.8 ppm. The protons at C4, C5, and C6 would show characteristic ortho, meta, and para couplings, appearing as doublets, triplets, or multiplets in the δ 6.6-7.1 ppm range. rsc.orgresearchgate.net
Methylene Bridge Protons (-O-CH₂-Ar, δ ~4.5 ppm): The two protons of the methylene group connecting the ether oxygen to the aniline ring are diastereotopic and would be expected to appear as a singlet or a pair of doublets around δ 4.5 ppm.
Amine Protons (-NH₂, δ ~3.6 ppm): The two amine protons typically appear as a broad singlet that can exchange with D₂O. Its chemical shift is concentration and solvent-dependent. rsc.org
Cyclohexyl Protons (δ 0.9-2.0 ppm): The eleven protons on the 3-methylcyclohexyl ring would produce a series of complex, overlapping multiplets in the upfield region. The methine proton attached to the ether oxygen (C1-H) would be the most downfield of this group.
Methyl Protons (-CH₃, δ ~0.9 ppm): The methyl group on the cyclohexane (B81311) ring would appear as a doublet, coupled to the adjacent methine proton.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, assuming cis/trans isomers are resolved.
Aromatic Carbons (δ 110-150 ppm): Six signals would be present for the aniline ring. The carbon attached to the amino group (C1') and the carbon attached to the methyleneoxy group (C3') would be key identifiers. Based on data for similar anilines, C1' would be around δ 148 ppm, while the other aromatic carbons would resonate between δ 110-130 ppm. rsc.orgmdpi.com
Methylene Bridge Carbon (-O-CH₂-Ar, δ ~70 ppm): The carbon of the benzylic methylene group would appear in the δ 65-75 ppm range.
Cyclohexyl Carbons (δ 20-80 ppm): The seven carbons of the methylcyclohexyl moiety would be observed. The carbon atom bonded to the ether oxygen (C1) would be the most deshielded, appearing around δ 75-80 ppm. The methyl carbon would be the most shielded, resonating around δ 22 ppm. britannica.com
Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-{[(3-Methylcyclohexyl)oxy]methyl}aniline
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aniline Ring | ||
| C1'-NH₂ | ~3.6 (br s, 2H) | ~148.0 |
| C2'-H | ~6.8 (m, 1H) | ~114.0 |
| C3'-CH₂ | - | ~140.0 |
| C4'-H | ~6.7 (m, 1H) | ~118.0 |
| C5'-H | ~7.1 (t, 1H) | ~130.0 |
| C6'-H | ~6.7 (m, 1H) | ~115.0 |
| Linker | ||
| -O-CH₂-Ar | ~4.5 (s, 2H) | ~70.0 |
| Methylcyclohexyl Ring | ||
| C1-H | ~3.4 (m, 1H) | ~78.0 |
| C2-H₂ | ~1.2-1.9 (m, 2H) | ~35.0 |
| C3-H | ~1.5 (m, 1H) | ~32.0 |
| C4-H₂ | ~1.1-1.8 (m, 2H) | ~34.0 |
| C5-H₂ | ~1.0-1.7 (m, 2H) | ~26.0 |
| C6-H₂ | ~1.1-1.9 (m, 2H) | ~30.0 |
| C3-CH₃ | ~0.9 (d, 3H) | ~22.0 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential to unambiguously connect the assigned signals and determine the molecule's constitution and relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for tracing the connectivity within the aniline ring's spin system and, separately, for mapping out the complex network of couplings throughout the 3-methylcyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their already assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is arguably the most critical experiment for this molecule, as it would establish the key connections between the separate structural fragments. Expected key correlations would include:
From the benzylic -CH₂- protons to the C3', C2', and C4' carbons of the aniline ring.
From the benzylic -CH₂- protons to the C1 carbon of the cyclohexyl ring.
From the C1-H proton of the cyclohexyl ring to the benzylic -CH₂- carbon.
From the methyl protons to the C3, C2, and C4 carbons of the cyclohexyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and stereochemistry. For this compound, NOESY would be vital for determining the relative stereochemistry of the substituents on the cyclohexyl ring (i.e., cis vs. trans isomers). For example, a spatial correlation between the C1-H proton and the C3-methyl protons would suggest a cis relationship.
Conformational Analysis via Variable Temperature NMR and Coupling Constant Studies
The 3-methylcyclohexyl ring is conformationally mobile, existing in a dynamic equilibrium between two chair conformations. britannica.com In one conformer, the methyl group is axial and the oxy-methyl-aniline group is equatorial (or axial), and in the other, their positions are flipped.
Coupling Constant (J-value) Analysis: The magnitude of the ³JHH coupling constants between adjacent protons on the cyclohexane ring is highly dependent on the dihedral angle between them. Large couplings (8-12 Hz) are characteristic of axial-axial relationships, while smaller couplings (2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships. A detailed analysis of the coupling patterns of the C1-H and C3-H protons would reveal the preferred chair conformation. epa.gov For instance, if the methyl group preferentially occupies the more stable equatorial position, the C3-H proton would be axial, leading to large J-values with the adjacent axial protons at C2 and C4. youtube.com
Variable Temperature (VT) NMR: By lowering the temperature, the rate of chair-flipping can be slowed on the NMR timescale. At a sufficiently low temperature (the coalescence temperature), the single set of averaged signals for the cyclohexyl ring would broaden and then resolve into two distinct sets of signals, one for each chair conformer. acs.orgresearchgate.net The relative integration of these signals would allow for the calculation of the equilibrium constant (Keq) and the free energy difference (ΔG°) between the two conformers.
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield precise data on:
Bond Lengths and Angles: Unambiguous measurement of all bond lengths and angles, confirming the molecular constitution.
Conformation: The exact chair conformation of the methylcyclohexyl ring as it exists in the crystal lattice.
Stereochemistry: The relative stereochemistry (cis/trans) of the substituents on the cyclohexane ring.
Absolute Configuration: If a chiral starting material or resolution method is used, X-ray diffraction of a suitable crystal can determine the absolute configuration (R/S) at the chiral centers (C1 and C3 of the cyclohexane ring).
Intermolecular Interactions: Details of how the molecules pack in the crystal, including hydrogen bonding involving the -NH₂ group and van der Waals interactions.
To date, no public crystal structure data for this specific compound has been reported.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₄H₂₁NO, the calculated exact mass is 219.1623 Da. An experimental HRMS measurement confirming this value would validate the molecular formula.
Electron ionization mass spectrometry (EI-MS) would also reveal characteristic fragmentation patterns that support the proposed structure. Key expected fragmentation pathways include:
Benzylic Cleavage: Cleavage of the C-O bond is a common pathway for benzyl (B1604629) ethers. This would lead to the formation of a stable benzyl-type cation at m/z 106 (C₇H₆NH₂) or a 3-aminobenzyl radical, along with a fragment corresponding to the methylcyclohexoxy cation or radical. thieme-connect.deugto.mx
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is characteristic of amines. Loss of a hydrogen atom could occur.
Loss of the Cyclohexyl Moiety: A prominent fragmentation would likely involve the cleavage of the ether bond, resulting in a fragment ion from the loss of the C₇H₁₃O group, leading to a peak at m/z 106, or the loss of the C₇H₁₃ group, leading to a peak at m/z 123. libretexts.orgyoutube.com
Table 5.2: Predicted HRMS Fragmentation for this compound
| m/z (Predicted) | Possible Fragment Formula | Description of Loss/Fragment |
| 219.1623 | [C₁₄H₂₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 204.1388 | [C₁₃H₁₈NO]⁺ | Loss of methyl radical (•CH₃) |
| 122.0970 | [C₇H₁₂O]⁺˙ | Methylcyclohexoxy fragment |
| 106.0657 | [C₇H₈N]⁺ | 3-aminobenzyl cation (Benzylic cleavage) |
| 96.0939 | [C₇H₁₂]⁺˙ | Methylcyclohexene (from cyclohexoxy fragment) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
N-H Stretching: The primary amine (-NH₂) would exhibit two characteristic sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.netnist.gov
C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1500-1620 cm⁻¹ region.
C-O Stretching: A strong band corresponding to the C-O-C ether stretching vibration would be expected in the 1050-1150 cm⁻¹ range. researchgate.net
N-H Bending: The N-H bending (scissoring) vibration of the primary amine would be visible around 1600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the aniline ring. Aniline itself typically shows two absorption bands: a strong primary band (π → π) around 230 nm and a weaker secondary band (n → π) around 280 nm. nist.gov The substitution on the ring would be expected to cause a slight bathochromic (red) shift of these absorption maxima.
Research Applications in Advanced Materials and Chemical Synthesis
Role as Precursors in Polymer Science and Materials Engineering
A thorough search of scientific literature did not yield any studies detailing the use of "3-{[(3-Methylcyclohexyl)oxy]methyl}aniline" as a diamine monomer in the synthesis of poly(amide-imide)s (PAIs). High-performance PAIs are typically synthesized through the polycondensation of a diamine with a tricarboxylic acid derivative, often an acid chloride. The general structure of "this compound" suggests it could, in principle, serve as a diamine component. The incorporation of its non-polar, bulky 3-methylcyclohexyl group could be hypothesized to enhance the solubility and processability of the resulting PAI, potentially at the cost of some thermal stability when compared to fully aromatic PAIs. However, without experimental data, this remains speculative. No research findings or data tables regarding the properties of PAIs derived from this specific monomer are available.
There is no available research describing the incorporation of "this compound" into self-immolative linkers or responsive polymeric systems. Self-immolative linkers are designed to degrade in a controlled manner following a specific trigger, and often rely on electronic effects of substituents on an aromatic core. While the aniline (B41778) moiety is a common feature in such systems, the specific electronic and steric contributions of the {[(3-Methylcyclohexyl)oxy]methyl} substituent have not been investigated in this context. Consequently, there are no detailed research findings or data to present on its performance or mechanism in such applications.
No literature was found that investigates "this compound" for the development of conducting polymers or organic semiconductors. The synthesis of conducting polymers often involves the polymerization of aniline or its derivatives to form polyaniline (PANI). The substituent on the aniline ring significantly impacts the polymerization process and the electronic properties of the resulting polymer. Large, insulating side chains like the 3-methylcyclohexyl ether group are generally expected to decrease conductivity by increasing the distance between polymer chains and disrupting π-orbital overlap. There are no published studies or data tables characterizing the electrical or semiconducting properties of a polymer derived from this monomer.
Specific applications of "this compound" in polymer coatings or other advanced functional materials are not reported in the available scientific literature. While aniline derivatives can be used to synthesize epoxy curing agents or other components of coating formulations, no data exists for this particular compound. The introduction of the cyclohexyl group could potentially improve properties like hydrophobicity or adhesion, but this has not been experimentally verified or documented.
Advanced Building Block in Complex Organic Synthesis
As a substituted aniline, "this compound" represents a potential building block in multi-step organic synthesis. Its utility would be defined by the reactivity of its functional groups: the primary aromatic amine, the aromatic ring, and the ether linkage.
While no studies focus specifically on the derivatization of "this compound," a number of well-established synthetic strategies for functionalizing aniline compounds would be applicable. The primary amine is the most reactive site and can undergo a variety of transformations.
Table 1: Potential Derivatization Reactions for the Aniline Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Secondary or tertiary amine |
| N-Acylation | Acyl chlorides, acid anhydrides | Amide |
| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | Diazonium salt |
| - Sandmeyer Reaction | Diazonium salt, CuX (X = Cl, Br, CN) | Aryl halide or nitrile |
| - Schiemann Reaction | Diazonium salt, HBF₄ | Aryl fluoride |
| - Gomberg-Bachmann Reaction | Diazonium salt, aromatic compound | Biaryl |
| Electrophilic Aromatic Substitution | Halogens, nitric acid, sulfuric acid | Ring-substituted aniline (ortho/para directing) |
These reactions would allow for the introduction of a wide range of functional groups, enabling the use of "this compound" as a scaffold for creating more complex molecules for applications in medicinal chemistry, agrochemicals, or materials science. The bulky side chain may sterically hinder reactions at the ortho positions of the aniline ring. However, without specific experimental studies on this compound, the efficiency and outcome of these derivatization strategies remain theoretical.
Chiral Synthons in Stereoselective Organic Transformations
The presence of a stereochemically defined 3-methylcyclohexyl group within the structure of this compound makes it a potential chiral synthon. In organic synthesis, a chiral synthon is a building block that carries stereochemical information and can be incorporated into a larger molecule to control its three-dimensional structure. The stereoselective synthesis of molecules is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific stereoisomerism.
The 3-methylcyclohexyl moiety can be derived from the chiral pool, utilizing naturally occurring enantiomerically pure starting materials, or it can be synthesized through well-established asymmetric methodologies to yield specific cis/trans and R/S configurations. This control over the stereochemistry of the cyclohexane (B81311) ring is crucial for its application as a chiral auxiliary or building block.
In a hypothetical synthetic application, the aniline group of this compound could be chemically modified or removed after it has served its purpose in guiding a stereoselective reaction. The chiral 3-methylcyclohexyl ether portion would remain in the target molecule, having effectively transferred its stereochemical information. The effectiveness of such a chiral synthon would depend on the degree of stereochemical control it can exert in a given transformation, a factor influenced by the steric and electronic properties of the entire molecule.
Table 1: Potential Stereoselective Transformations Utilizing Chiral Synthons
| Transformation Type | Description | Potential Role of this compound |
| Asymmetric Alkylation | Introduction of an alkyl group to a prochiral substrate with control of stereochemistry. | The chiral moiety could direct the approach of the electrophile to one face of a nucleophile. |
| Diastereoselective Aldol Reaction | Formation of a new carbon-carbon bond with control over the relative stereochemistry of two new stereocenters. | The chiral backbone could influence the facial selectivity of the enolate and/or the aldehyde. |
| Asymmetric Diels-Alder Reaction | A cycloaddition reaction to form a six-membered ring with control of stereochemistry. | The chiral group could be part of a chiral dienophile or diene, influencing the endo/exo and facial selectivity. |
Ligands and Catalysts in Transition Metal-Mediated Transformations
The molecular architecture of this compound, featuring both a nitrogen atom in the aniline group and an oxygen atom in the ether linkage, presents the possibility for this compound to act as a bidentate ligand for transition metals. In transition metal catalysis, ligands play a critical role in modulating the reactivity, selectivity, and stability of the metal center. Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce a large quantity of an enantiomerically enriched product.
The aniline nitrogen and the ether oxygen of this compound could coordinate to a metal center, forming a chelate ring. The stereocenters on the 3-methylcyclohexyl group would create a chiral environment around the metal. This chiral pocket can influence the binding of substrates and the subsequent chemical transformation, leading to the preferential formation of one enantiomer of the product.
The potential of aniline derivatives to act as ligands in catalysis is well-documented, particularly in cross-coupling and C-H functionalization reactions. By incorporating a chiral element, such as the 3-methylcyclohexyl group, ligands based on the this compound scaffold could theoretically be applied in a range of asymmetric transformations.
Table 2: Potential Asymmetric Catalytic Reactions with a Chiral Ligand
| Catalytic Reaction | Metal Catalyst | Role of the Chiral Ligand |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Creates a chiral environment to control the facial selectivity of hydride addition to a prochiral olefin or ketone. |
| Asymmetric Allylic Alkylation | Palladium | Influences the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate. |
| Asymmetric C-H Activation | Palladium, Rhodium | Controls the enantioselectivity of the functionalization of a prochiral C-H bond. |
Further research and experimental validation would be necessary to determine the actual efficacy of this compound as a chiral synthon or ligand in the applications outlined above.
Future Directions and Perspectives in Research on 3 3 Methylcyclohexyl Oxy Methyl Aniline
Development of More Sustainable and Efficient Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For a molecule like 3-{[(3-Methylcyclohexyl)oxy]methyl}aniline, developing environmentally benign and efficient synthetic pathways is a primary objective. Current synthetic approaches for similar compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research could focus on several key areas to improve upon these methods.
One promising direction is the exploration of catalytic C-O and C-N bond-forming reactions. The use of earth-abundant metal catalysts, such as iron or copper, could replace traditional precious metal catalysts, reducing both cost and environmental impact. Additionally, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, would significantly improve process efficiency by minimizing intermediate purification steps and solvent usage.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Etherification | High atom economy, potential for asymmetric synthesis. | Catalyst stability and recyclability, substrate scope. |
| One-Pot Synthesis | Reduced waste, shorter reaction times, higher overall yield. | Compatibility of reagents and catalysts, control of side reactions. |
| Biocatalytic Routes | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and availability, scalability of processes. |
| Flow Chemistry | Enhanced safety and control, easy scalability, improved reproducibility. | Initial setup costs, potential for clogging with solid reagents. |
Exploration of Novel Reactivity and Transformation Pathways
The aniline (B41778) and ether functionalities in this compound are key to its potential reactivity. Future research should aim to uncover novel chemical transformations that leverage these reactive sites. The amino group of the aniline moiety is a versatile handle for a variety of reactions, including diazotization, acylation, and N-alkylation. Exploring these reactions could lead to a diverse library of derivatives with tailored properties.
The ether linkage, while generally stable, could be targeted for cleavage or rearrangement under specific catalytic conditions, providing a pathway to other functionalized molecules. Moreover, the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.
A particularly interesting avenue of research would be the investigation of intramolecular reactions. Depending on the conformation of the molecule, the aniline nitrogen and the ether oxygen could participate in cyclization reactions to form novel heterocyclic structures. Such transformations could be induced photochemically or through the use of specific catalysts, opening up new areas of chemical space. For instance, visible-light-induced photoredox catalysis could be employed to generate radical intermediates from the aniline moiety, which could then undergo addition reactions. beilstein-journals.org
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules. In the context of this compound, advanced computational modeling can provide valuable insights into its structure-property relationships. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict a range of properties, including molecular geometry, electronic structure, and spectroscopic signatures.
This predictive capability is invaluable for designing derivatives with specific characteristics. For example, by modeling the effect of different substituents on the aniline ring, researchers can rationally design molecules with optimized electronic properties for applications in organic electronics. Similarly, computational methods can be used to predict the binding affinity of this compound derivatives to biological targets, guiding the development of new therapeutic agents.
Molecular dynamics simulations can also be employed to study the conformational flexibility of the molecule and its interactions with other molecules or materials. This information is crucial for understanding its behavior in different environments and for designing materials with desired macroscopic properties.
Table 2: Potential Applications of Computational Modeling for this compound Research
| Computational Method | Predicted Properties | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Rational design of derivatives with tailored electronic properties. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, diffusion coefficients. | Understanding behavior in condensed phases and at interfaces. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Prioritization of synthetic targets for drug discovery. |
| Virtual Screening | Binding affinity to target proteins. | Identification of potential biological applications. |
Expansion of Applications in Emerging Material Technologies
The unique combination of a flexible, non-polar cyclohexyl group and a polar, reactive aniline group makes this compound an attractive building block for new materials. Future research should focus on exploring its potential in several emerging technological areas.
In the field of polymer science, this compound could serve as a monomer or a modifying agent for creating high-performance polymers. The aniline functionality can be used for polymerization, leading to the formation of polyanilines with improved processability due to the presence of the bulky and flexible methylcyclohexyl group. rroij.com Such polymers could find applications as conducting materials, corrosion inhibitors, or in sensor technologies.
The molecule's structure also suggests potential applications in the development of advanced coatings and adhesives. The combination of polar and non-polar moieties could impart unique interfacial properties, leading to improved adhesion and barrier performance. Furthermore, the aniline group can be chemically modified to introduce cross-linking capabilities, resulting in durable and chemically resistant coatings.
In the realm of organic electronics, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). By tuning the electronic properties of the molecule through chemical modification, it may be possible to develop new materials with enhanced charge transport and photophysical properties.
Table 3: Potential Material Applications and Key Properties of this compound Derivatives
Q & A
Basic: What are the primary synthetic routes for 3-{[(3-Methylcyclohexyl)oxy]methyl}aniline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) can react with substituted phenols under controlled temperatures (-35°C to 40°C) and bases like DIPEA to form ether linkages. Subsequent coupling with aminobenzoate derivatives in dichloromethane/ethyl acetate gradients achieves yields up to 90% after column chromatography . Key variables include stoichiometric ratios (e.g., 1.15 equiv. of amine), reaction duration (23–47 hours), and purification techniques (MPLC with silica gel).
Advanced: How do stereochemical challenges in synthesizing cyclohexyl-substituted anilines impact regioselectivity?
Methodological Answer:
The bulky 3-methylcyclohexyl group introduces steric hindrance, affecting nucleophilic attack sites. Computational modeling (e.g., DFT) paired with experimental trials using deuterated solvents can map electronic effects. For example, substituent positioning on the cyclohexyl ring may alter π-π stacking interactions, as observed in analogous porphyrin-flavonol hybrids . Optimization often requires iterative adjustments to solvent polarity (e.g., CH₂Cl₂ vs. EtOAc) and temperature gradients to favor desired regioisomers .
Basic: What analytical techniques are recommended for characterizing structural purity of this compound?
Methodological Answer:
Use a combination of:
- ¹H/¹³C NMR (DMSO-d₆ at 200 MHz) to confirm proton environments and substituent integration .
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC with UV-Vis detection (λ = 254 nm) to assess purity (>98%), particularly for detecting byproducts from incomplete coupling .
- Differential scanning calorimetry (DSC) to verify melting points (e.g., 79–82°C) and crystalline stability .
Advanced: How do conflicting data on aniline-derivative degradation efficiencies arise in environmental studies?
Methodological Answer:
Discrepancies stem from variable experimental designs:
- Microbial strain specificity : Engineered YBL2 strains degrade 9 common aniline derivatives efficiently but fail on structurally complex variants (e.g., nitro-substituted analogs) .
- Advanced oxidation processes (AOPs) : Photocatalytic degradation under UV/H₂O₂ shows pH-dependent efficiency (optimal at pH 3–5), whereas Fenton’s reagent may generate toxic intermediates (e.g., chloroanilines) .
- Freezing activation : Photooxidation in frozen aqueous solutions induces bathochromic shifts (10–15 nm), altering degradation pathways compared to liquid-phase reactions .
Basic: What are the environmental and toxicological risks associated with this compound?
Methodological Answer:
- Environmental persistence : Aniline derivatives resist biodegradation due to aromatic stability, requiring AOPs or engineered microbial consortia for remediation .
- Toxicity : Chloroaniline analogs exhibit carcinogenic potential (IARC Group 2B), necessitating LC-MS/MS monitoring in wastewater (detection limit: 0.1 ppb) .
- Safety protocols : Use PPE (nitrile gloves, respirators) and fume hoods during synthesis to mitigate acute exposure risks (e.g., methemoglobinemia) .
Advanced: How can isotopic labeling (e.g., ¹³C) resolve metabolic pathways of this compound in biological systems?
Methodological Answer:
- Synthesis of ¹³C-labeled analogs : Incorporate ¹³C at the aniline ring or methylcyclohexyl group via Pd-catalyzed cross-coupling to track metabolic intermediates .
- Applications : Use LC-HRMS to trace labeled metabolites in hepatic microsomal assays, identifying hydroxylation or N-acetylation pathways .
- Data interpretation : Compare isotopic enrichment ratios (e.g., ¹³C/¹²C) in urine/fecal samples to quantify bioaccumulation and excretion kinetics .
Basic: What are the key reactivity trends of this compound in electrophilic substitution reactions?
Methodological Answer:
- Amino group activation : The -NH₂ group directs electrophiles to para positions, but steric hindrance from the cyclohexylmethoxy group may favor meta substitution .
- Diazotization : Reacts with NaNO₂/HCl to form diazonium salts, which couple with β-naphthol to form azo dyes (λmax = 450–500 nm) .
- Thiourea formation : CS₂ treatment yields sulfocarbanilide intermediates, useful for synthesizing isothiocyanates .
Advanced: How does the compound’s photochemical behavior under cryogenic conditions affect its stability?
Methodological Answer:
- Freezing-induced shifts : At 243 K, absorption maxima redshift (10–15 nm) due to altered solvation dynamics at the air-ice interface, enhancing photooxidation quantum yields by 20–30% .
- Mechanistic insights : Time-resolved spectroscopy (fs-TA) reveals prolonged excited-state lifetimes in frozen matrices, favoring triplet-state reactions with dissolved O₂ .
Basic: What computational tools predict physicochemical properties (e.g., logP, pKa) for this compound?
Methodological Answer:
- ACD/Labs Percepta : Predicts logP (~2.8) and pKa (~4.9 for -NH₂) using QSPR models validated against experimental data .
- COSMO-RS : Solubility parameters in polar aprotic solvents (e.g., DMF) align with HPLC retention times .
Advanced: How do contradictory results in catalytic hydrogenation studies arise for cyclohexyl-aniline derivatives?
Methodological Answer:
- Catalyst poisoning : The amine group deactivates Pd/C catalysts, requiring alternative systems (e.g., Raney Ni at 50 bar H₂) .
- Steric effects : Hydrogenation of the cyclohexyl ring’s methyl group is hindered, as shown by deuterium labeling studies (³H NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
